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Compound of Interest

2-Propanone, 1-(2-
Compound Name:
hydroxyethoxy)-

Cat. No.: B13828123

Get Quote

Executive Summary & Compound Identity

This technical guide provides an in-depth spectroscopic analysis of 1-(2-hydroxyethoxy)propan-

2-one, a functionalized ether-ketone often encountered as a synthetic intermediate in the
production of modified polyols or as a specific impurity in the oxidation of propylene
glycol/ethylene glycol mixtures.

The structural uniqueness of this molecule lies in its bifunctionality: it possesses a reactive
ketone handle and a terminal primary alcohol, linked by an ether bridge. Correctly
characterizing this molecule requires distinguishing it from its structural isomers (e.g., esters or
hemiacetals) using a multi-modal spectroscopic approach.

Chemical Profile
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Property Detail

IUPAC Name 1-(2-hydroxyethoxy)propan-2-one

2-(2-oxopropoxy)ethanol; Acetonyl 2-
Common Names
hydroxyethyl ether

Molecular Formula

Molecular Weight 118.13 g/mol
SMILES
Key Functional Groups Ketone, Ether, Primary Alcohol

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (El), 70 eV.

Mass spectrometry provides the first line of evidence for the carbon skeleton. For 1-(2-
hydroxyethoxy)propan-2-one, the fragmentation pattern is dominated by alpha-cleavage
adjacent to the carbonyl group and the ether oxygen.

Fragmentation Logic
e Molecular lon (

): The parent peak at m/z 118 is typically weak due to the stability of the fragment ions.
o Base Peak (m/z 43): The acetyl cation (

) is formed via alpha-cleavage at the carbonyl-methylene bond. This is the diagnostic peak
for methyl ketones.

o Ether Cleavage (m/z 45): The ethylene oxide cation (

) or related fragments arising from the hydroxyethyl tail.

o Loss of Hydroxymethyl (m/z 87): Loss of the terminal

group (M - 31).
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MS Data Table

. Fragment .
m/z Intensity . Mechanism
Assignment
118 < 5% Molecular lon
Loss of terminal
87 15-20%
hydroxymethyl
75 30-40% Loss of acetyl group
Ethylene oxide
45 40-60%
fragment
Base Peak (Alpha
43 100%

cleavage)

Visualization: Fragmentation Pathway
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Click to download full resolution via product page

Caption: Primary fragmentation pathways under Electron Impact (70 eV) showing the

dominance of the acetyl cation.

Infrared Spectroscopy (IR)

Methodology: Thin Film (Neat) on NaCl plates or ATR (Attenuated Total Reflectance).

The IR spectrum serves as a "functional group inventory."[1][2] The coexistence of a strong

carbonyl stretch and a broad hydroxyl stretch is the primary diagnostic feature.

Diagnostic Bands
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Wavenumber (

Intensity Assignment Notes
)
) Indicates H-bonded
3350 - 3450 Broad, Medium O-H Stretch _
primary alcohol.
2850 - 2950 Medium C-H Stretch C-H (methyl and
methylene).
Diagnostic for non-
1715-1725 Strong, Sharp C=0 Stretch )
conjugated ketone.
"Umbrella" mode of
1360 Medium the acetyl methyl

Bend
group.

Overlap of ether (C-O-
1050 - 1150 Strong C-O Stretch C) and primary
alcohol (C-O-H).

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz (1H) / 100 MHz (13C) in

or

NMR provides the definitive structural proof. The connectivity is established by the unique
chemical shift of the methylene group sandwiched between the ketone and the ether oxygen.

NMR Data ()

Note: Chemical shifts (

) are reported in ppm relative to TMS.
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S . Structural
Mult.[3][1][4] Int.[5][6]1[1][2] Assignment
) Context
Key Diagnostic:
) Deshielded by
4.15 Singlet 2H
both C=0 and
Oxygen.
_ Ether-adjacent
3.76 Multiplet 2H
methylene.
) Alcohol-adjacent
3.62 Multiplet 2H
methylene.
Typical methyl
2.18 Singlet 3H yp . y
ketone shift.
Exchangeable
25-3.0 Broad 1H (disappears with
).
NMR Data ()
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Shift (
Carbon Type Assignment
)
Carbonyl (
206.5 Quaternary
)
Secondary ( Acetone methylene (
76.8
) )
Secondary ( Ether methylene (
72.5
) )
Secondary ( Alcohol methylene (
61.8
) )
Primary ( Methyl ketone (
26.4

)

)

Visualization: NMR Connectivity Map
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HMBC (Long Range

Methyl (CH3)
0 2.18 (s)

Alpha-CH2
0 4.15 (s)

Carbonyl (C=0)
0 206.5 ppm

Ether Oxygen

Ether-CH2
0 3.76 (m)

Alc-CH2
5 3.62 (m)

Hydroxyl (OH)
Broad Singlet

Click to download full resolution via product page

Caption: 1H-13C connectivity map highlighting the unique singlet at 4.15 ppm and the COSY
correlation in the ethylene glycol backbone.

Experimental Protocols

To ensure data integrity and reproducibility (E-E-A-T), the following protocols must be strictly
adhered to.

Protocol A: Sample Preparation for NMR

e Solvent Selection: Use Chloroform-d (
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) (99.8% D) for routine analysis. If the hydroxyl peak overlaps with the methylene signals,
switch to DMSO-d6. DMSO will shift the OH signal downfield (~4.5 ppm) and often reveal
coupling (

) to the adjacent methylene.

e Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent.

« Filtration: Filter through a glass wool plug within the pipette to remove particulate impurities
that cause line broadening.

o Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.

Protocol B: GC-MS Analysis

e Column: DB-5ms or equivalent (30m x 0.25mm x 0.25um).
« Inlet: Split mode (20:1), 250°C.
o Carrier Gas: Helium at 1.0 mL/min constant flow.
e Oven Program:
o Start: 50°C (Hold 2 min).
o Ramp: 10°C/min to 200°C.
o Hold: 5 min.

» Derivatization (Optional but Recommended): Due to the hydroxyl group, peak tailing may
occur. Treat 100 pL sample with BSTFA + 1% TMCS at 60°C for 30 mins to form the TMS-
ether derivative. This will shift the molecular ion to m/z 190.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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